2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide
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Overview
Description
2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic organic compound known for its unique structure and versatile applications in various scientific fields. It possesses a complex molecular architecture that includes a triazole ring, a sulfonamide group, and a phenoxyacetamide moiety, making it a compound of interest in medicinal chemistry, material science, and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide typically involves a multi-step reaction sequence:
Formation of 4-(phenoxymethyl)-1H-1,2,3-triazole: : This step generally involves the click chemistry reaction between azides and alkynes, catalyzed by copper (I) ions, leading to the formation of the triazole ring.
Synthesis of azetidin-1-yl intermediate: : The triazole derivative is then reacted with a suitable azetidine precursor under controlled conditions to form the azetidin-1-yl intermediate.
Attachment of the sulfonyl group: : Sulfonyl chlorides or sulfonic acids are used to introduce the sulfonyl group to the azetidine intermediate, forming the sulfonamide linkage.
Final coupling reaction: : The phenoxyacetamide moiety is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound involves optimizing these synthetic routes for scale-up. This often includes the use of continuous flow reactors to maintain reaction efficiency and purity, as well as the incorporation of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide undergoes several types of reactions:
Oxidation: : It can be oxidized under specific conditions to yield sulfoxide or sulfone derivatives.
Reduction: : The reduction of its sulfonyl group leads to the formation of thiols or sulfides.
Substitution: : Various substitution reactions can occur on the triazole ring or the phenoxy group, leading to a wide array of derivatives.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution reagents: : Halides, nucleophiles under mild to moderate conditions.
Major Products
Scientific Research Applications
2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide finds applications in various scientific research areas:
Chemistry: : As a precursor for the synthesis of more complex molecules, study of reaction mechanisms, and development of new synthetic methodologies.
Biology: : Used in the development of biochemical assays and as a probe for studying cellular processes due to its ability to interact with specific biomolecules.
Medicine: : Potential therapeutic agent due to its antimicrobial, antiviral, and anticancer properties. It is also explored as a drug lead compound.
Industry: : Used in the development of new materials, catalysts, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The compound exerts its effects through multiple mechanisms, depending on the target application:
Molecular Targets: : Binds to enzymes, proteins, or DNA, inhibiting or modifying their function.
Pathways Involved: : Interacts with biochemical pathways involved in cell signaling, metabolism, and genetic regulation, leading to various therapeutic effects.
Comparison with Similar Compounds
Unique Characteristics
2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide stands out due to its multifunctional groups, which provide versatility in chemical reactivity and biological interactions.
List of Similar Compounds
4-(phenoxymethyl)-1H-1,2,3-triazole
Azetidine-1-sulfonyl derivatives
Phenoxyacetamides with varying substituents
These compounds share structural elements but differ in specific functionalities, leading to variations in their chemical behavior and application potential.
Properties
IUPAC Name |
2-[4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c21-20(26)14-30-18-6-8-19(9-7-18)31(27,28)24-11-16(12-24)25-10-15(22-23-25)13-29-17-4-2-1-3-5-17/h1-10,16H,11-14H2,(H2,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBIHULBLMJSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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